4-chloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
4-chloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide is a fascinating chemical compound with a multifaceted structure. The presence of the chloro, cyclopropyl, and trifluoromethyl groups, along with two pyrazole rings, makes this compound highly unique. Such a structure is often indicative of interesting chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide can be quite intricate:
Initial Step: Starting with a suitable pyrazole precursor, we introduce the cyclopropyl and trifluoromethyl groups.
Intermediate Formation: Through a series of substitution reactions, we introduce the 4-chloro and 1-methyl groups.
Final Assembly: The final compound is assembled by linking the two pyrazole units through the propyl chain, followed by carboxamide formation.
Industrial Production Methods
For industrial-scale production, optimized conditions involving advanced catalysts, high yields, and minimal by-products are essential. Often, flow chemistry and microwave-assisted synthesis are employed to achieve the desired efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Under mild oxidizing conditions, the chloro group can be selectively oxidized.
Reduction: Reduction can target the cyclopropyl ring or the pyrazole units, leading to interesting derivatives.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide, Grignard reagents.
Major Products
The major products of these reactions depend on the target functional groups. Oxidation typically yields hydroxyl derivatives, while reduction and substitution can lead to a wide variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as an excellent scaffold for synthesizing new heterocycles and studying reaction mechanisms.
Biology
Biologically, it can be explored for its potential as an enzyme inhibitor or receptor agonist, given the diverse functional groups.
Medicine
Medically, derivatives of this compound might be investigated for their therapeutic potential, particularly in targeting diseases involving specific enzymes or receptors.
Industry
Industrially, such a compound can be used in developing new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The trifluoromethyl and chloro groups enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(3-methylpropyl)-1H-pyrazole-5-carboxamide
3-(trifluoromethyl)-1H-pyrazole derivatives
Cyclopropyl-containing pyrazoles
Uniqueness
What sets 4-chloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide apart is its combination of structural motifs, which endow it with unique chemical reactivity and biological activity not found in closely related compounds.
So there you have it—a deep dive into this intriguing compound. What's next?
Properties
IUPAC Name |
4-chloro-N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-2-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF3N5O/c1-23-13(10(16)8-21-23)14(25)20-5-2-6-24-11(9-3-4-9)7-12(22-24)15(17,18)19/h7-9H,2-6H2,1H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOAGRPQRWMMRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NCCCN2C(=CC(=N2)C(F)(F)F)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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